molecular formula C21H24N2O5S B2412324 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[(4-methylphenyl)sulfonyl]piperidine-4-carboxamide CAS No. 433956-75-3

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[(4-methylphenyl)sulfonyl]piperidine-4-carboxamide

Cat. No.: B2412324
CAS No.: 433956-75-3
M. Wt: 416.49
InChI Key: WDCQMKILNRKUSR-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[(4-methylphenyl)sulfonyl]piperidine-4-carboxamide is a complex organic compound characterized by its unique structure and potential applications in various scientific fields. This compound features a benzodioxin moiety, a piperidine ring, and a sulfonyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the benzodioxin core. One common approach is the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with 4-methylbenzenesulfonyl chloride under controlled pH conditions using an aqueous sodium carbonate solution. The resulting intermediate is then reacted with piperidine-4-carboxylic acid to form the final product.

Industrial Production Methods: On an industrial scale, the synthesis process is optimized for efficiency and yield. Large-scale reactors and continuous flow systems are often employed to ensure consistent quality and cost-effectiveness. Purification techniques such as recrystallization or chromatography are used to isolate the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or aryl halides in the presence of a base.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Generation of various N-substituted derivatives.

Scientific Research Applications

This compound has shown promise in several scientific research applications:

  • Chemistry: It serves as a versatile intermediate in organic synthesis, facilitating the creation of more complex molecules.

  • Biology: Its biological activity has been explored in enzyme inhibition studies, showing potential as a therapeutic agent.

  • Medicine: Research is ongoing to evaluate its efficacy in treating various diseases, including bacterial infections and neurodegenerative disorders.

  • Industry: Its unique properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby modulating biological processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide

  • N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide

  • N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide

Uniqueness: N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[(4-methylphenyl)sulfonyl]piperidine-4-carboxamide stands out due to its specific structural features, which confer unique chemical and biological properties compared to its analogs

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(4-methylphenyl)sulfonylpiperidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O5S/c1-15-2-5-18(6-3-15)29(25,26)23-10-8-16(9-11-23)21(24)22-17-4-7-19-20(14-17)28-13-12-27-19/h2-7,14,16H,8-13H2,1H3,(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDCQMKILNRKUSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NC3=CC4=C(C=C3)OCCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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